5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a fluorophenoxy group, and an oxazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst, followed by deprotection of the benzyl group and subsequent cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yields and purity. The use of commercially available raw materials and optimized reaction conditions, such as shorter reaction times and efficient catalysts, are crucial for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-yl)-4-methyl-1H-pyrazol-5-amine: Shares the piperidine and benzyl groups but differs in the heterocyclic ring structure.
4-Amino-1-benzylpiperidine: Contains the piperidine and benzyl groups but lacks the oxazole and fluorophenoxy groups.
Uniqueness
5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile stands out due to its combination of a piperidine ring, a fluorophenoxy group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H22FN3O2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H22FN3O2/c24-19-6-8-20(9-7-19)28-16-22-26-21(15-25)23(29-22)27-12-10-18(11-13-27)14-17-4-2-1-3-5-17/h1-9,18H,10-14,16H2 |
InChI Key |
ZRBLLKXCOVYKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C(N=C(O3)COC4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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